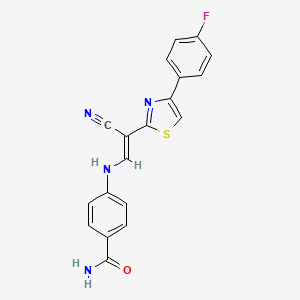![molecular formula C11H8N2O6S2 B2503517 3-[(5Z)-5-[(5-nitrofuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid CAS No. 877818-33-2](/img/structure/B2503517.png)
3-[(5Z)-5-[(5-nitrofuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of nitrofuran, which is a class of drugs known for their antimicrobial properties . It has a complex structure that includes a nitrofuran group, a thiazolidinone ring, and a propanoic acid group .
Molecular Structure Analysis
The molecular structure of this compound includes a nitrofuran group, a thiazolidinone ring, and a propanoic acid group . The nitrofuran group is known for its antimicrobial properties, while the thiazolidinone ring is a common feature in many pharmaceutical drugs .科学的研究の応用
Synthesis and Chemical Properties
The compound is a derivative of thiazolidinone, a class of compounds known for a wide range of biological activities. Research has focused on the synthesis of novel compounds within this class for various applications. For instance, the synthesis and stereochemistry of long alkyl chain substituted thiazolidin-4-ones have been explored for their potential biological activities, involving compounds with similar structural features to the one mentioned, highlighting the synthetic routes and stereochemical considerations in the creation of these compounds (Rahman et al., 2005).
Anticancer Activity
A significant area of application for thiazolidinone derivatives is in the development of anticancer agents. For example, novel thiazolidinones have been synthesized with the aim of evaluating their anticancer activity against various cell lines. One study identified a specific compound with notable antimitotic activity, suggesting the potential of these compounds in anticancer therapies (Buzun et al., 2021).
Antimicrobial Activity
The search for new antimicrobial agents has also led to the exploration of thiazolidinone derivatives. Certain newly synthesized thiazolidinone compounds have shown promising antimicrobial properties, providing a foundation for further investigation into their use as antibacterial and antifungal agents (Gouda et al., 2010).
Antituberculosis Activity
In the field of antituberculosis research, thiazolidinone derivatives have been studied for their effectiveness against Mycobacterium tuberculosis. Some compounds in this class have demonstrated significant activity, indicating their potential role in developing new treatments for tuberculosis (Foroumadi et al., 2006).
作用機序
Target of Action
The primary targets of the compound 3-[(5Z)-5-[(5-nitrofuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid are bacterial enzymes, especially those involved in the aerobic and anaerobic degradation of glucose and pyruvate . This activity is believed to also affect pyruvate dehydrogenase, citrate synthetase, malate dehydrogenase, glutathione reductase, and pyruvate decarboxylase .
Mode of Action
The compound this compound inhibits these bacterial enzymes, disrupting their normal function . This disruption prevents the bacteria from properly metabolizing glucose and pyruvate, which are essential for their energy production and survival .
Biochemical Pathways
By inhibiting these enzymes, this compound affects several biochemical pathways. These include the glycolysis pathway, the citric acid cycle, and the glutathione-ascorbate cycle . The downstream effects of these disruptions can lead to a decrease in ATP production, an increase in oxidative stress, and ultimately, bacterial cell death .
Pharmacokinetics
Like many other nitrofuran compounds, it is likely to be well-absorbed and widely distributed throughout the body . Its bioavailability may be influenced by factors such as its formulation, route of administration, and the patient’s physiological state .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth and survival . By disrupting key biochemical pathways, the compound causes bacterial cell death, effectively treating the infection .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other drugs or substances, and the specific characteristics of the bacterial strain (such as resistance mechanisms) .
特性
IUPAC Name |
3-[(5Z)-5-[(5-nitrofuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O6S2/c14-9(15)3-4-12-10(16)7(21-11(12)20)5-6-1-2-8(19-6)13(17)18/h1-2,5H,3-4H2,(H,14,15)/b7-5- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTHQDHPDPQMZLP-ALCCZGGFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=C2C(=O)N(C(=S)S2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(OC(=C1)[N+](=O)[O-])/C=C\2/C(=O)N(C(=S)S2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



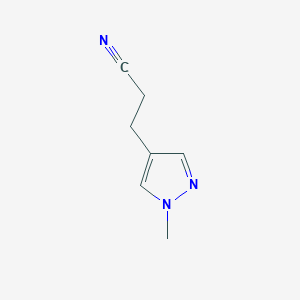
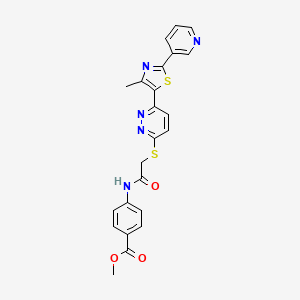
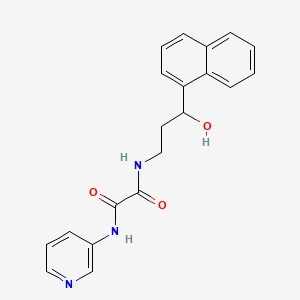
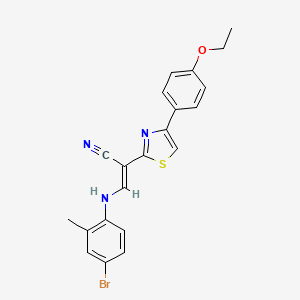

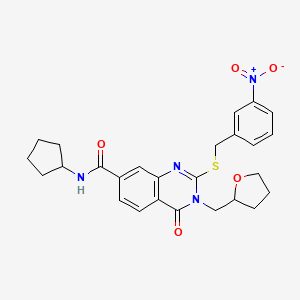
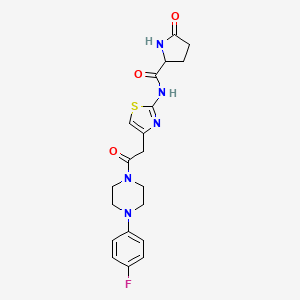

![2,2-Dichloro-N-[(E)-2-(4-fluorophenyl)ethenyl]sulfonylcyclopropane-1-carboxamide](/img/structure/B2503451.png)
![(2-Chlorophenyl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2503453.png)
![1-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B2503454.png)
